Serratamolide

Cancer Research Selective Cytotoxicity Apoptosis

Serratamolide (AT514) is a structurally defined, 14-membered cyclotetradepsipeptide biosurfactant with a unique C10 alkyl chain composition. Unlike generic cyclodepsipeptides, its precise stereochemistry confers integrated multi-modal activity: selective Gram-positive/MRSA action, p53-independent anticancer apoptosis (IC50 5.6-11.5 µM), and temperature-dependent wetting properties. Ideal as a reference standard for MRSA assays, cancer pathway studies, and biosurfactant research.

Molecular Formula C26H46N2O8
Molecular Weight 514.7 g/mol
CAS No. 5285-25-6
Cat. No. B1202507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerratamolide
CAS5285-25-6
SynonymsAT514 peptide
serratamolide
serrawettin W1
Molecular FormulaC26H46N2O8
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCCCCCCCC1CC(=O)NC(C(=O)OC(CC(=O)NC(C(=O)O1)CO)CCCCCCC)CO
InChIInChI=1S/C26H46N2O8/c1-3-5-7-9-11-13-19-15-23(31)27-22(18-30)26(34)36-20(14-12-10-8-6-4-2)16-24(32)28-21(17-29)25(33)35-19/h19-22,29-30H,3-18H2,1-2H3,(H,27,31)(H,28,32)/t19-,20-,21+,22+/m1/s1
InChIKeyNMEMNUVHBNAERZ-CZYKHXBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Serratamolide (CAS 5285-25-6): Cyclic Depsipeptide Antibiotic, Biosurfactant, and Investigational Anticancer Compound for Research Procurement


Serratamolide (also known as serrawettin W1 or AT514) is a cyclic depsipeptide antibiotic and biosurfactant naturally produced by Serratia marcescens [1]. It is a 14-membered cyclotetradepsipeptide composed of two D-3-hydroxydecanoic acid and two L-serine residues [2]. Serratamolide exhibits a unique multi-functional profile encompassing antibacterial activity against Gram-positive organisms, including MRSA, antimycobacterial effects, antifungal properties, and demonstrated anticancer activity in vitro and ex vivo [3][4]. Its surface-active properties as a wetting agent are also well-documented [5].

Why Serratamolide (5285-25-6) Cannot Be Substituted with Generic Cyclodepsipeptides or Common Biosurfactants in Research Applications


Serratamolide possesses a distinct combination of a specific 14-membered ring conformation, a defined stereochemistry, and a unique C10 alkyl chain composition that collectively govern its biological activities [1]. Simply substituting with another cyclic depsipeptide, such as those with altered fatty acid chain lengths (e.g., C8, C9, C11, C12:1) found in closely related Serratia metabolites, will result in markedly different antimicrobial potency and surface-active properties [2][3]. Furthermore, its demonstrated anticancer activity and selectivity profile, including p53-independent apoptosis induction, is not a class-wide feature of all cyclodepsipeptides and is highly dependent on its precise molecular structure [4]. Generic biosurfactants or antibiotics cannot replicate this integrated, multi-modal profile.

Quantitative Differentiation of Serratamolide (5285-25-6): Comparative Data on Anticancer Selectivity, Antimicrobial Spectrum, and Biosurfactant Activity


Superior Anticancer Selectivity of Serratamolide vs. Standard Chemotherapeutics: Reduced Cytotoxicity to Non-Cancerous Cells

Serratamolide demonstrates a significant therapeutic window by inducing apoptosis in primary B-cell chronic lymphocytic leukemia (B-CLL) cells while sparing normal peripheral blood lymphocytes (PBL). This selectivity is in stark contrast to standard chemotherapeutic agents like fludarabine, to which some patient samples were resistant [1]. The patent literature further claims that serratamolide decreases viability in several cancer cell types 'virtually with no effect on non-cancer cells' [2].

Cancer Research Selective Cytotoxicity Apoptosis

Broad-Spectrum Anti-Gram-Positive Activity of Serratamolide: Direct Comparison with Inactive Gram-Negative Spectrum

Serratamolide exhibits a specific and potent inhibitory effect against a range of Gram-positive bacteria, including clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains. A direct head-to-head assessment within the same study demonstrates that while serratamolide is active against multiple MRSA isolates and other Gram-positive species, it shows no activity against Gram-negative bacteria [1]. This narrow-spectrum Gram-positive activity distinguishes it from broad-spectrum antibiotics and may offer advantages in targeted therapies or microbiome-sparing approaches.

Antimicrobial Research MRSA Antibiotic

Concentration-Dependent Hemolytic and Cytotoxic Activity of Serratamolide: Quantified Potency on Mammalian Cells

While serratamolide is a valuable research tool, its biological activity includes significant hemolytic and cytotoxic properties. Quantitative data from multiple studies establish its potency in this regard. At 50 µg/mL, it causes high levels of cytotoxicity to human epithelial cell lines [1]. This is an important consideration for researchers, especially those using it as a control in virulence studies or investigating its anticancer properties, as this activity must be distinguished from targeted anticancer effects.

Toxicology Hemolysis Virulence Factor

Serratamolide as a Temperature-Regulated Biosurfactant: Quantified Production Difference vs. Other Wetting Agents

Serratamolide (wetting agent W1) is produced in large quantities by S. marcescens specifically at 30°C, but not at 37°C [1]. This temperature-dependent production is a key differentiating factor from other wetting agents (W2 and W3) produced by the same organism, which are chemically distinct aminolipids [2]. This property links serratamolide directly to the swarming motility and environmental adaptation of S. marcescens, making it a specific marker for these physiological states.

Biosurfactants Microbiology Surface Tension

Structure-Activity Relationship of Serratamolide: Alkyl Chain Length Dictates Antibiotic Potency

The antibiotic activity of serratamolide is directly correlated with the length of its hydrocarbon side chains. A class-level inference from studies of serratamolide and its closely related analogs (with C8, C9, C11, C12, and C12:1 chains) indicates that antimicrobial potency increases with longer chain lengths and decreases with shorter ones [1][2]. This establishes a clear structure-activity relationship (SAR) that is critical for understanding its mechanism and for guiding the development of more potent synthetic analogs.

Medicinal Chemistry SAR Natural Products

Validated Research and Industrial Scenarios for Serratamolide (5285-25-6) Procurement


Investigating Selective Anticancer Mechanisms in p53-Deficient Tumor Models

Based on evidence that serratamolide (AT514) induces cell cycle arrest and apoptosis in breast cancer cells irrespective of p53 status (IC50 range of 5.6-11.5 µM) [1], researchers studying p53-mutant or p53-null cancers can utilize this compound as a selective probe. Its ability to kill malignant B-CLL cells while sparing normal lymphocytes (average IC50 13 µM) [2] makes it a valuable tool for dissecting p53-independent apoptotic pathways and evaluating novel therapeutic strategies for drug-resistant cancers.

Studying Narrow-Spectrum Antibiotic Activity Against MRSA and Gram-Positive Pathogens

Serratamolide's demonstrated ability to inhibit the growth of multiple MRSA strains without affecting Gram-negative bacteria [3] makes it an ideal candidate for research focused on narrow-spectrum antimicrobial therapies. It can be used as a reference compound in assays designed to identify new agents that target Gram-positive pathogens like MRSA, while minimizing collateral damage to the commensal Gram-negative microbiota.

Probing Swarming Motility and Temperature-Dependent Virulence Factor Production in Serratia marcescens

The well-established role of serratamolide as a wetting agent (W1) that is produced exclusively at 30°C and not at 37°C [4][5] provides a powerful experimental system. Researchers can use purified serratamolide to restore swarming motility in swrW mutants [6] or to study how temperature regulates the expression of this key virulence and surface-spreading factor, independent of other biosurfactants like W2 and W3.

Serving as a Positive Control for Hemolysis and Epithelial Cell Cytotoxicity Assays

Given its potent and quantitatively defined hemolytic and cytotoxic activity—causing ~88% cytotoxicity in A549 lung cells and ~95% in HCLE corneal cells at 50 µg/mL [7]—serratamolide is an excellent, well-characterized positive control. Researchers evaluating the cytotoxicity of novel compounds on mammalian cells or studying hemolytic virulence factors can use serratamolide as a reliable benchmark to validate their assay systems and compare the potency of other agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Serratamolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.